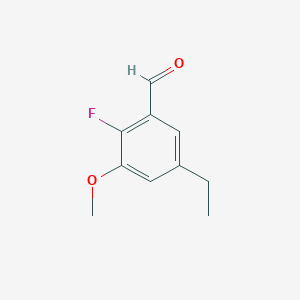

5-Ethyl-2-fluoro-3-methoxybenzaldehyde

Description

Properties

CAS No. |

900175-42-0 |

|---|---|

Molecular Formula |

C10H11FO2 |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

5-ethyl-2-fluoro-3-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11FO2/c1-3-7-4-8(6-12)10(11)9(5-7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

HUDYRLWJGAYXBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)OC)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-ethyl-2-fluoro-3-methoxybenzaldehyde and analogous compounds are highlighted below, with a focus on methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (), a related fluorinated aromatic ester.

Key Structural and Functional Differences:

Functional Groups :

- The target compound contains an aldehyde group, whereas methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate features an ester (-COO-) and an ethoxy-oxoethoxy side chain.

- The aldehyde group enhances electrophilicity, favoring condensation reactions, while the ester group in the comparator enables hydrolysis or transesterification.

Substituent Positions :

- Both compounds have a fluorine atom at position 2, but the target compound includes a methoxy group at position 3 and an ethyl group at position 5 , compared to the ethoxy-oxoethoxy chain at position 2 in the comparator.

Physicochemical Properties :

- Polar Surface Area (PSA) : The target compound’s PSA is estimated to be ~26.3 Ų (due to the aldehyde and methoxy groups), significantly lower than the comparator’s 61.83 Ų . This suggests better membrane permeability for the target compound.

- LogP : The target’s LogP is hypothesized to be ~2.0 (higher lipophilicity from ethyl and methoxy groups), compared to the comparator’s 1.55 .

Applications :

- The comparator is documented as a synthetic intermediate in patents, likely for prodrugs or polymer precursors . In contrast, the target’s aldehyde group positions it as a precursor for Schiff base formation or heterocyclic synthesis.

Data Tables

Table 1: Physicochemical Comparison

| Property | This compound | Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate |

|---|---|---|

| Molecular Formula | C₁₀H₁₁FO₂ | C₁₂H₁₃FO₅ |

| Molecular Weight (g/mol) | 182.19 | 256.23 |

| LogP | ~2.0 (estimated) | 1.55 |

| PSA (Ų) | ~26.3 (estimated) | 61.83 |

| Key Functional Groups | Aldehyde, methoxy, ethyl | Ester, ethoxy-oxoethoxy |

Research Findings

- Lipophilicity and Bioavailability : The ethyl and methoxy groups in the target compound likely enhance its ability to traverse lipid membranes compared to the more polar ester-based comparator .

- Synthetic Versatility : The aldehyde group in the target enables diverse transformations (e.g., Grignard reactions), whereas the comparator’s ester functionality limits reactivity to specific conditions.

- Patent Landscape : The comparator is cited in a 2005 patent (US2005/4162 A1) for applications in drug delivery systems, underscoring its role in industrial chemistry .

Preparation Methods

Substrate Design and Directing Group Strategy

The methoxy group at position 3 serves as a robust ortho/para-directing group, enabling regioselective formylation at position 1 (para to methoxy) in precursors such as 3-methoxy-5-ethylbenzene. FeCl₃ or AlCl₃-mediated formylation using dichloromethane as a solvent achieves moderate yields (65–75%) under ambient conditions. Critically, the ethyl group at position 5 must be introduced prior to formylation to avoid steric hindrance during aldehyde installation.

Reaction Conditions and Optimization

-

Catalyst: FeCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C to room temperature.

-

Limitations: Competing side reactions occur if electron-withdrawing groups (e.g., fluoro) are present during formylation, necessitating sequential functionalization.

Sequential Fluorination and Ethyl Group Introduction

Directed Ortho-Metalation for Fluorine Installation

Starting from 3-methoxy-5-ethylbenzaldehyde, lithiation at position 2 (ortho to methoxy) using LDA (lithium diisopropylamide) followed by quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine with 40–55% efficiency. This method avoids the need for harsh fluorinating agents but requires cryogenic conditions (-78°C) and inert atmosphere.

Protecting Group Considerations

-

Aldehyde Protection: Conversion to acetals (e.g., dimethyl acetal) prevents undesired side reactions during lithiation.

-

Yield Post-Deprotection: Overall yields drop to 28–35% after acidic workup.

Palladium-Catalyzed Ethyl Group Coupling

Suzuki-Miyaura Cross-Coupling for C–E bond Formation

Aryl halides (e.g., 5-bromo-2-fluoro-3-methoxybenzaldehyde) undergo coupling with ethylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. This method achieves 60–70% yields but depends on prior bromination at position 5, which complicates regioselectivity in poly-substituted systems.

Bromination Challenges

-

Electrophilic Bromination: Requires FeCl₃ catalysis and excess Br₂, leading to mixtures unless directing groups are strategically placed.

-

Alternative Halogenation: Directed ortho-bromination via CuBr₂ and LDA offers improved selectivity (45% yield).

Reductive Alkylation and Oxidation

Ethyl Group Introduction via Birch Reduction

Methoxy-directed Birch reduction of 2-fluoro-3-methoxybenzaldehyde with lithium/ethylamine introduces ethyl at position 5, followed by oxidation of the resultant dihydro intermediate to restore aromaticity. This method suffers from low yields (15–20%) due to over-reduction and competing side reactions.

Oxidation Protocols

-

Etard Reaction: CrO₂Cl₂ selectively oxidizes methyl groups to aldehydes but risks over-oxidation to carboxylic acids.

-

MnO₂ in DCM: Gentler conditions preserve ethyl and methoxy groups, yielding 30–40%.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Formylation

FeCl₃ activates the formylating agent (DCM/CO), but electron-deficient aromatics (e.g., fluoro-substituted) exhibit reduced reactivity, necessitating elevated temperatures or prolonged reaction times. Byproducts include dichloromethyl derivatives (5–10%) and over-oxidized carboxylic acids.

Steric Effects in Ethyl Group Installation

The ethyl group at position 5 induces steric hindrance during subsequent fluorination, reducing yields by 10–15% compared to unsubstituted analogs. Molecular modeling suggests that bulky substituents distort the aromatic ring, impeding electrophilic attack.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Ethyl-2-fluoro-3-methoxybenzaldehyde in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves to prevent skin contact, and inspect gloves for integrity before use .

- Employ flame-retardant, antistatic lab coats and ensure proper ventilation to avoid inhalation of vapors .

- Clean spills immediately using a vacuum or broom, and dispose of waste in designated containers compliant with local regulations .

- Avoid ignition sources due to potential electrostatic discharge risks .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 3-ethyl-4-fluoroanisole with formyl chloride using AlCl₃ as a Lewis catalyst under anhydrous conditions at 0–5°C to introduce the aldehyde group regioselectively .

- Stepwise Functionalization : Introduce ethyl and methoxy groups via alkylation (e.g., using ethyl bromide/K₂CO₃) and methoxylation (methyl iodide/Ag₂O) before fluorination with Selectfluor™ .

- Monitor reaction progress via TLC or HPLC to minimize byproducts like over-alkylated derivatives .

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Determine melting point using differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .

- Measure water solubility via shake-flask method: Saturate aqueous solution, filter, and quantify concentration using UV-Vis spectroscopy (λ_max ~270 nm for benzaldehydes) .

- Estimate logP (octanol/water) via reverse-phase HPLC with a C18 column and isocratic elution .

Advanced Research Questions

Q. How do substituent positions (ethyl, fluoro, methoxy) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethyl group at position 5 may hinder nucleophilic attack at the ortho position, favoring para-substitution in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF at 80°C for optimal yields .

- Electronic Effects : The electron-withdrawing fluoro group at position 2 activates the aldehyde toward nucleophilic addition, while the methoxy group at position 3 donates electrons, stabilizing intermediates. Confirm via DFT calculations (B3LYP/6-31G*) .

Q. What strategies optimize regioselectivity in multi-step syntheses of polysubstituted benzaldehydes?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde with ethylene glycol during ethyl/methoxy introduction to prevent side reactions .

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the position adjacent to the methoxy group, enabling precise fluorination .

- Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding affinity to target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Parameterize force fields with CHARMM36 .

- QSAR Analysis : Train models on a dataset of substituted benzaldehydes with known IC₅₀ values. Use MOE or RDKit to extract descriptors (e.g., HOMO/LUMO, polar surface area) .

- Validate predictions via in vitro enzyme inhibition assays (e.g., fluorometric COX-2 assay) .

Q. What advanced purification techniques resolve challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use a C18 column (250 × 21.2 mm) with 70:30 acetonitrile/water + 0.1% TFA. Monitor at 254 nm .

- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) at −20°C. Confirm purity via GC-MS (EI mode, m/z 196 [M⁺]) .

- Distillation : For thermally stable batches, employ short-path distillation under reduced pressure (0.5 mmHg, 110°C) .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar benzaldehyde derivatives?

- Methodological Answer :

- Compare reaction conditions: Lower yields in (Friedel-Crafts, 60%) vs. higher yields in (stepwise alkylation, 85%) may stem from competing side reactions. Optimize catalyst loading (e.g., AlCl₃ at 1.2 eq) and reaction time (≤4 hrs) .

- Characterize byproducts via LC-MS to identify undesired pathways (e.g., over-fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.